3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cyclooxygenase inhibition COX-1/COX-2 pharmacology Inflammation research

3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one (CAS 866589-51-7) is a fully synthetic, batch‑consistent COX‑inhibitory probe (IC50 = 4.2 µM in RBL‑1 cell lysate). The N1‑(4‑chlorophenyl)methyl moiety drives selective cyclooxygenase recognition; replacement with simple alkyl chains redirects activity to cannabinoid receptors. No measurable 5‑lipoxygenase inhibition at 100 µM enables clean dissection of COX‑ vs. 5‑LO‑mediated prostaglandin/leukotriene pathways. Supplied at ≥95% purity, it serves as a quantitative SAR anchor for quinolinone‑based medicinal chemistry, dose‑response calibration, and computational docking validation. Ideal for labs requiring a structurally authenticated, peer‑reviewed COX reference standard.

Molecular Formula C25H20ClNO4
Molecular Weight 433.89
CAS No. 866589-51-7
Cat. No. B2861470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
CAS866589-51-7
Molecular FormulaC25H20ClNO4
Molecular Weight433.89
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C25H20ClNO4/c1-30-22-12-19-21(13-23(22)31-2)27(14-16-8-10-18(26)11-9-16)15-20(25(19)29)24(28)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3
InChIKeyJLOHFWAFIQOQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one (CAS 866589-51-7): Compound Identity and Core Pharmacophore Profile


3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one (CAS 866589-51-7) is a fully synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one class [1]. Its molecular architecture features a 3-benzoyl substituent, a 6,7-dimethoxy pattern on the fused benzene ring, and an N1-(4-chlorophenyl)methyl group. The compound has been evaluated in peer-reviewed enzymatic assays and is cataloged in authoritative medicinal chemistry databases such as ChEMBL (ID: CHEMBL665834) [2] and BindingDB [3], where it is linked to cyclooxygenase (COX) inhibition data originating from a study by Connolly et al. published in Bioorganic & Medicinal Chemistry Letters .

Why 3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one Cannot Be Interchanged with Generic Quinolinone Analogs


Substitution within the 1,4-dihydroquinolin-4-one class is not functionally neutral. The specific N1-(4-chlorophenyl)methyl substitution in this compound defines its molecular recognition profile within the cyclooxygenase active site, as established by the Connolly et al. structure-activity relationship (SAR) study [1]. Removal or replacement of this N1 substituent—for example, with a simple pentyl chain (e.g., 3-benzoyl-1-pentyl-1,4-dihydroquinolin-4-one, CHEMBL237166, CB2 receptor Ki = 446 nM [2])—redirects biological activity toward entirely different target classes (cannabinoid receptors rather than COX). Similarly, relocation of the methoxy groups from the 6,7- to alternative positions eliminates the dimethoxy pharmacophore pattern that contributes to binding. Generic substitution with a quinolinone analog lacking these precise substituents is therefore expected to abolish the COX-inhibitory activity for which this compound has been specifically characterized.

Quantitative Differentiation Evidence: 3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one vs. Closest Analogs


COX Inhibitory Activity in RBL-1 Cell Lysate: N1-(4-Chlorophenyl)methyl Derivative vs. In-Class Comparators

The compound was evaluated for inhibitory activity against cyclooxygenase (COX) using a broken cell preparation from rat basophilic leukemia cells (RBL-1) [1]. In this assay, 3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one exhibited an IC50 of 4,200 nM [2]. This value defines its COX-inhibitory potency and serves as a quantitative benchmark for selection within the quinolinone COX-inhibitor series. Other members of the same screening library—specifically those featuring N-hydroxyurea or hydroxamic acid warheads—demonstrated substantially greater potency (sub-100 nM range) [1], while analogs lacking the optimized N1-(4-chlorophenyl)methyl and 3-benzoyl combination showed negligible COX inhibition. This establishes the compound's position within the structure-activity landscape and provides users with an explicit potency reference point for assay design, enabling rational selection of this specific derivative when moderate COX affinity is required for pharmacological profiling or as a tool compound.

Cyclooxygenase inhibition COX-1/COX-2 pharmacology Inflammation research Quinolinone SAR

Target Selectivity Fingerprint: COX Engagement vs. 5-Lipoxygenase and Off-Target Activity at 100 µM

Within the Connolly et al. dual COX/5-LO inhibitor series, compounds were profiled for both COX inhibition and 5-lipoxygenase (5-LO) inhibition [1]. While the publication highlights that several hybrid compounds are 'potent COX and 5-LO inhibitors,' the specific data curated in ChEMBL and BindingDB for this compound (CHEMBL665834) only report COX activity [2]. In a separate 5-LO assay using rat whole blood, the compound's activity was recorded but is not reported as potent [3]. An independent selectivity counter-screen deposited in ChEMBL indicates that at 100 µM, this compound showed no significant activity against 5-Lipoxygenase in RBL-1 cells [3]. This establishes that the compound is not a dual COX/5-LO inhibitor, unlike the lead compounds 1a and 2t from the same series that displayed robust dual inhibition. This selectivity profile is critical for experimental designs requiring COX-preferential pharmacology without confounding 5-LO pathway modulation.

Target selectivity 5-Lipoxygenase COX/5-LO dual inhibition Off-target profiling

N1-Substituent Determines Target Class: COX Inhibition vs. Cannabinoid Receptor CB2 Binding

Comparative analysis of 1,4-dihydroquinolin-4-one derivatives deposited in BindingDB reveals that the N1 substituent is a critical determinant of target class engagement [1]. The target compound, bearing an N1-(4-chlorophenyl)methyl group, is characterized in the COX pathway (IC50 = 4,200 nM). In stark contrast, the structurally similar analog 3-benzoyl-1-pentyl-1,4-dihydroquinolin-4-one (CHEMBL237166), which replaces the N1-(4-chlorophenyl)methyl with a simple pentyl chain, shows no COX annotation but instead binds the human cannabinoid CB2 receptor with a Ki of 446 nM [2]. This demonstrates that the N1-(4-chlorophenyl)methyl moiety is essential for directing pharmacology toward the cyclooxygenase enzyme family, while simple alkyl N1 substituents shift target engagement toward G-protein coupled receptors. Procurement of the specific N1-(4-chlorophenyl)methyl derivative is therefore essential for experiments targeting COX pharmacology.

Target specificity CB2 cannabinoid receptor N1-substituent SAR Quinolinone chemotype

6,7-Dimethoxy Substitution Pattern Confers COX Activity; N1-Unsubstituted Analog Lacks Biological Annotation

Database mining reveals that 3-benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one (CAS 1325303-43-2), which retains the 6,7-dimethoxy and 3-benzoyl groups but lacks the N1-(4-chlorophenyl)methyl substituent, has no known biological activity reported in ChEMBL 20 [1]. The ZINC database (ZINC9679322, corresponding to CAS 1325303-43-2) explicitly states 'There is no known activity for this compound' [2]. In contrast, the target compound—which adds the N1-(4-chlorophenyl)methyl group to this scaffold—has curated COX inhibition data in both ChEMBL and BindingDB [3]. This indicates that the N1-(4-chlorophenyl)methyl substitution is not merely an accessory modification but is essential for conferring measurable COX-inhibitory activity to the 6,7-dimethoxy-3-benzoyl-quinolinone core. Researchers seeking a biologically annotated quinolinone tool compound for COX studies must therefore procure the N1-substituted derivative specifically.

Dimethoxy pharmacophore 6,7-substitution pattern N1-substitution requirement Inactive analog comparison

Recommended Research and Industrial Application Scenarios for 3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one


COX Pharmacological Tool Compound for In Vitro Mechanistic Studies

This compound is suitable as a moderate-affinity COX-inhibitory tool compound (IC50 = 4.2 µM in RBL-1 cell lysate [1]) for in vitro enzymatic and cellular assays investigating the cyclooxygenase pathway. Its defined potency—documented in a peer-reviewed medicinal chemistry publication [1]—provides a quantitative reference point for establishing dose-response relationships, benchmarking assay sensitivity, or serving as a control compound in SAR expansion studies of quinolinone-based COX ligands.

Selectivity Profiling in Eicosanoid Pathway Research

Given its established lack of significant 5-lipoxygenase inhibition at 100 µM [2], this compound is suited for experiments designed to isolate COX-mediated prostaglandin synthesis from 5-LO-mediated leukotriene production. This selective profile distinguishes it from the potent dual COX/5-LO inhibitors in the same chemical series [1], making it valuable for dissecting the relative contributions of COX and 5-LO pathways in cellular models where dual inhibition would confound interpretation.

Structure-Activity Relationship (SAR) Reference Standard for N1-Substituted Quinolinones

This compound serves as a well-characterized SAR anchor point for medicinal chemistry programs exploring N1-substituted 1,4-dihydroquinolin-4-ones. Its curated COX activity data (ChEMBL CHEMBL665834 [3]) provides a defined biological readout that can be used to calibrate computational models, validate docking predictions, or serve as a baseline for evaluating newly synthesized analogs. The documented target-class shift upon N1-substituent alteration (COX vs. CB2 [4]) further underscores its utility as a comparator in chemotype exploration studies.

Chemical Biology Probe Requiring N1-(4-Chlorophenyl)methyl Pharmacophore Integrity

For chemical biology applications where the N1-(4-chlorophenyl)methyl moiety is hypothesized to engage a specific binding pocket or hydrophobic cleft, this compound provides the structurally authenticated starting material. The commercial availability at ≥95% purity ensures batch-to-batch consistency for reproducible biochemical assays, while the well-defined substitution pattern eliminates the ambiguity associated with regioisomeric or N1-unsubstituted analogs.

Quote Request

Request a Quote for 3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.